

# An In-depth Technical Guide to 1-(3-Bromophenyl)cyclobutanecarboxylic Acid

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## Compound of Interest

1-(3-Bromophenyl)cyclobutanecarboxylic acid

Compound Name: *Bromophenyl)cyclobutanecarboxylic acid*

Cat. No.: B1283809

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and analysis of **1-(3-Bromophenyl)cyclobutanecarboxylic acid**, a compound of interest in medicinal chemistry and drug discovery.

## Physicochemical Properties

The fundamental molecular characteristics of **1-(3-Bromophenyl)cyclobutanecarboxylic acid** are summarized below.

Property	Value	Reference
Molecular Formula	C11H11BrO2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	255.11 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	926261-31-6	<a href="#">[1]</a> <a href="#">[2]</a>
MDL Number	MFCD08443228	<a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and purification of **1-(3-Bromophenyl)cyclobutanecarboxylic acid**.

### Synthesis of **1-(3-Bromophenyl)cyclobutanecarboxylic Acid**

This protocol describes a plausible synthetic route. Researchers should adapt this methodology based on laboratory conditions and available reagents.

#### Materials:

- 1-Bromo-3-iodobenzene
- Cyclobutanecarboxylic acid
- n-Butyllithium (n-BuLi)
- Dry tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- Dissolve cyclobutanecarboxylic acid in dry THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add two equivalents of n-BuLi dropwise, maintaining the temperature below -70 °C.
- Stir the resulting dianion solution at -78 °C for 1 hour.
- In a separate flask, dissolve 1-bromo-3-iodobenzene in dry THF.

- Add the solution of 1-bromo-3-iodobenzene to the dianion solution dropwise at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2).
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Filter and concentrate the organic layer under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

#### Purity Analysis by High-Performance Liquid Chromatography (HPLC)

##### Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

##### Mobile Phase:

- A: Water with 0.1% trifluoroacetic acid (TFA)
- B: Acetonitrile with 0.1% TFA

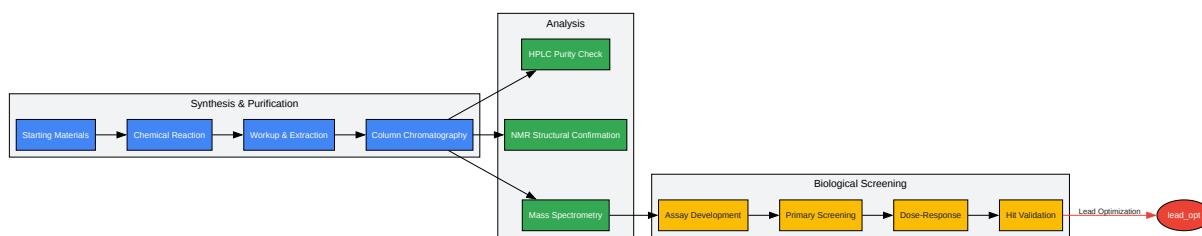
##### Gradient:

- Start with 30% B, increasing to 95% B over 15 minutes.
- Hold at 95% B for 5 minutes.
- Return to 30% B over 1 minute and re-equilibrate for 4 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

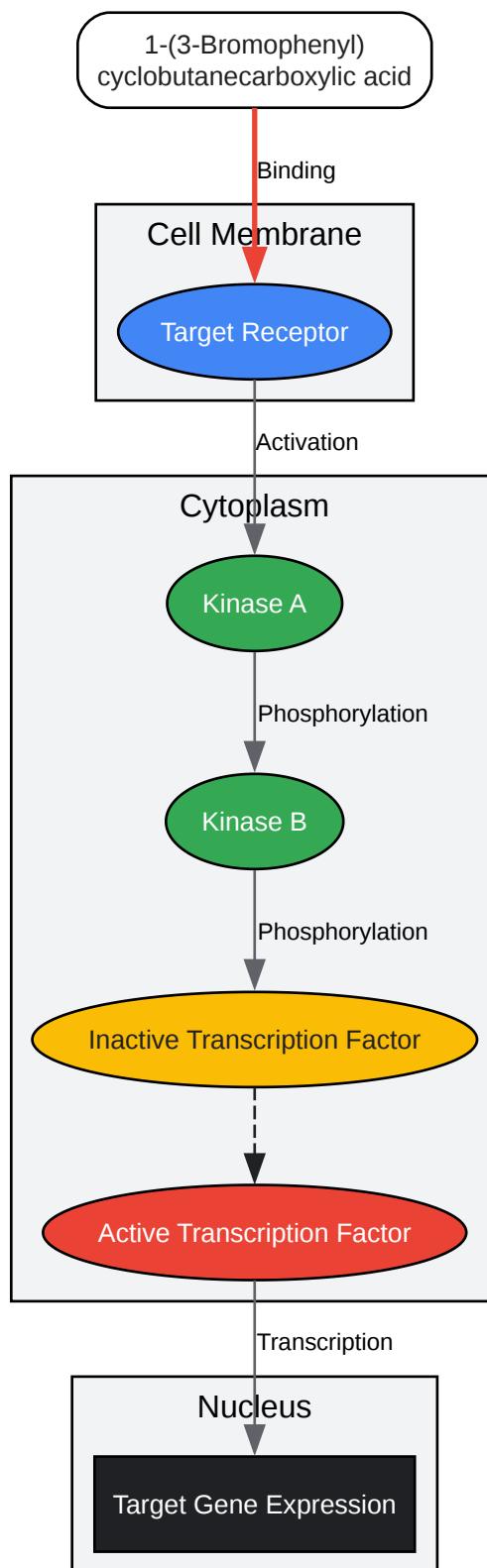
# Workflow and Pathway Visualizations

The following diagrams illustrate key processes relevant to the study of **1-(3-Bromophenyl)cyclobutanecarboxylic acid**.



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Caption: Experimental workflow from synthesis to biological screening.



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Caption: Hypothetical signaling pathway modulation.

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## References

- 1. 1-(3-BROMOPHENYL)CYCLOBUTANECARBOXYLIC ACID | 926261-31-6 [chemicalbook.com]
- 2. 926261-31-6|1-(3-Bromophenyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
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